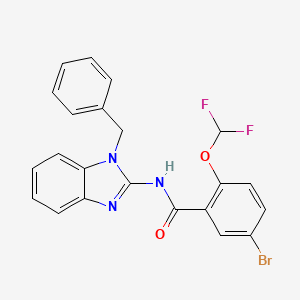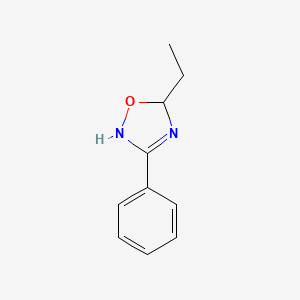
N-(1-benzyl-1H-benzimidazol-2-yl)-5-bromo-2-(difluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is a complex organic compound that features a benzimidazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the benzyl group. Subsequent steps involve the bromination and difluoromethoxylation of the benzamide moiety. The reaction conditions generally require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems to monitor and adjust parameters such as temperature, pH, and reactant concentrations would be essential to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as high temperature or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Applications De Recherche Scientifique
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of N1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,5-DICHLOROBENZENESULFONAMIDE
- N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-NITROBENZENESULFONAMIDE
- N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE
Uniqueness
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is unique due to the presence of the bromine and difluoromethoxy groups, which can impart distinct chemical and biological properties. These functional groups may enhance the compound’s reactivity, stability, or biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C22H16BrF2N3O2 |
|---|---|
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
N-(1-benzylbenzimidazol-2-yl)-5-bromo-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C22H16BrF2N3O2/c23-15-10-11-19(30-21(24)25)16(12-15)20(29)27-22-26-17-8-4-5-9-18(17)28(22)13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,26,27,29) |
Clé InChI |
XITFGYZDFSJPAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=CC(=C4)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940032.png)
![[5-(2,4-Dichlorophenyl)-1,2-oxazol-3-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10940038.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylphenyl)propanamide](/img/structure/B10940044.png)
![3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B10940051.png)
![N-(3,5-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940053.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10940058.png)

![5-(2,4-dichlorophenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10940087.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940094.png)
![ethyl 3-{[4-(difluoromethoxy)-3-methoxyphenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10940098.png)
![[4-(3-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10940104.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940107.png)
![N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940112.png)

